Sulfanblau

Übersicht

Beschreibung

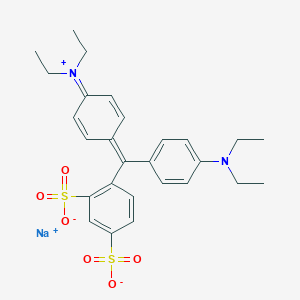

Patent Blue, also known as Patent Blue V, is a synthetic dye belonging to the triphenylmethane class. It is commonly used as a coloring agent in various industries, including food, cosmetics, and pharmaceuticals. The chemical structure of Patent Blue includes a triphenylmethane core with sulfonic acid groups, which contribute to its solubility in water. It is known for its vibrant blue color and is often used in applications requiring a stable and intense blue dye .

Wirkmechanismus

Target of Action

Sulfan Blue, also known as Acid Blue 1 or Isosulfan Blue, primarily targets the lymphatic system . It is used as a visual lymphatic imaging agent during lymphography . The compound is administered subcutaneously and delineates the lymphatic vessels draining the region of injection .

Mode of Action

The mode of action of Sulfan Blue involves its interaction with the lymphatic system. Upon subcutaneous administration, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue . This staining helps surgeons to identify and remove these sentinel nodes for biopsy during cancer surgeries .

Biochemical Pathways

Its primary function is to provide visual delineation of the lymphatic vessels . This allows for the identification of sentinel lymph nodes, which are the first nodes to which cancer cells may spread from a primary tumor .

Pharmacokinetics

The pharmacokinetic properties of Sulfan Blue involve its absorption and distribution. Intradermal and parenchymal injections of Sulfan Blue can lead to systemic absorption through lymphatic channels and vascular beds near tumor sites . Following subcutaneous administration, it binds to serum proteins and is picked up by the lymphatic vessels .

Result of Action

The result of Sulfan Blue’s action is the visual delineation of the lymphatic vessels and the staining of sentinel lymph nodes . This staining is crucial in surgeries for cancers such as breast cancer and melanoma, where the identification and removal of sentinel nodes can help determine the stage of the cancer and inform treatment decisions .

Wissenschaftliche Forschungsanwendungen

Patentblau hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als pH-Indikator verwendet, da seine Farbeigenschaften in verschiedenen pH-Umgebungen variieren.

Biologie: Wird in Färbetechniken für die Mikroskopie verwendet, um Zellstrukturen sichtbar zu machen.

Medizin: Als diagnostischer Farbstoff bei Verfahren wie Lymphangiographie und Sentinel-Lymphknotenbiopsie verwendet.

Industrie: Wird in der Textil- und Lebensmittelindustrie als Farbstoff verwendet

Wirkmechanismus

Der Wirkmechanismus von Patentblau beinhaltet seine Fähigkeit, an bestimmte Moleküle und Strukturen zu binden. In medizinischen Anwendungen bindet Patentblau an Albumin im Lymphsystem, wodurch es durch Lymphgefäße wandern und Sentinel-Lymphknoten hervorheben kann. Diese Bindungseigenschaft macht es für die diagnostische Bildgebung und chirurgische Eingriffe nützlich .

Biochemische Analyse

Biochemical Properties

It is known that the compound is soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments

Cellular Effects

It is known that certain dyes can cause intraoperative anaphylactic reactions in up to 2.7% of patients This suggests that Acid Blue 1 could potentially have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that the dye may inhibit collagen-induced shape change and maximal aggregation at high concentrations This suggests that Acid Blue 1 could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

One study has reported that the rate of discoloration of Acid Blue 1 by persulfate is proportional to the increase of persulfate and Fe (II) concentration, as well as temperature . This suggests that the effects of Acid Blue 1 may change over time in laboratory settings, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

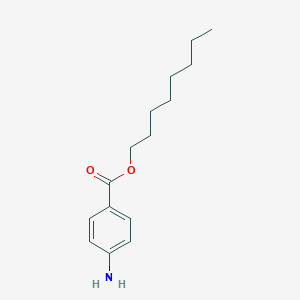

It is known that the compound is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation

Transport and Distribution

It is known that the compound is soluble in water , which suggests that it could potentially be transported and distributed within cells and tissues

Subcellular Localization

It is known that the compound is a synthetic dye , which suggests that it could potentially be localized to specific compartments or organelles within cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Patent Blue is synthesized through a multi-step process involving the condensation of diethylamino benzaldehyde with benzene derivatives. The reaction typically occurs in the presence of strong acids, such as sulfuric acid, which act as catalysts. The resulting intermediate is then sulfonated to introduce sulfonic acid groups, enhancing the dye’s solubility in water .

Industrial Production Methods

In industrial settings, the production of Patent Blue involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is heated to specific temperatures to ensure complete condensation and sulfonation. After the reaction, the product is purified through filtration and crystallization processes to obtain the final dye in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Patentblau durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Patentblau kann oxidiert werden, um verschiedene farbige Verbindungen zu bilden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Der Farbstoff kann zu seiner Leukoform reduziert werden, die farblos ist.

Substitution: Die aromatischen Ringe in Patentblau können elektrophile Substitutionsreaktionen eingehen, wodurch verschiedene funktionelle Gruppen eingeführt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit werden verwendet, um Patentblau in seine Leukoform umzuwandeln.

Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid und finden unter sauren Bedingungen statt

Hauptprodukte, die gebildet werden

Oxidation: Oxidationsprodukte können Chinone und andere farbige Verbindungen umfassen.

Reduktion: Das Hauptprodukt ist die Leukoform von Patentblau, die farblos ist.

Substitution: Substituierte Derivate von Patentblau mit verschiedenen funktionellen Gruppen

Vergleich Mit ähnlichen Verbindungen

Patentblau wird oft mit anderen Farbstoffen wie Methylenblau und Trypanblau verglichen. Während alle drei Farbstoffe in der medizinischen Diagnostik verwendet werden, ist Patentblau aufgrund seiner spezifischen Bindungseigenschaften und seiner intensiven blauen Farbe einzigartig. Methylenblau ist leichter erhältlich und kostengünstiger, während Trypanblau hauptsächlich zum Färben toter Zellen in der biologischen Forschung verwendet wird .

Liste ähnlicher Verbindungen

- Methylenblau

- Trypanblau

- Isosulfanblau

Patentblau zeichnet sich durch seine spezifischen Anwendungen in der Lymphkartierung und seine leuchtende Farbe aus, was es zu einem wertvollen Werkzeug sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen macht.

Eigenschaften

CAS-Nummer |

129-17-9 |

|---|---|

Molekularformel |

C27H32N2NaO6S2 |

Molekulargewicht |

567.7 g/mol |

IUPAC-Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

InChI-Schlüssel |

DFTBLCXPKYOFJZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Siedepunkt |

Decomposes |

Color/Form |

VIOLET POWDER Dark bluish-green powde |

Key on ui other cas no. |

129-17-9 116-95-0 30586-15-3 |

Physikalische Beschreibung |

Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |

Piktogramme |

Irritant |

Löslichkeit |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |

Synonyme |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Herkunft des Produkts |

United States |

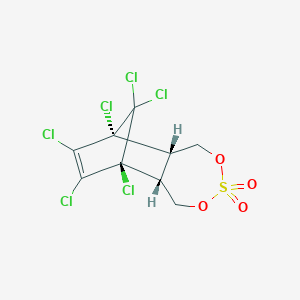

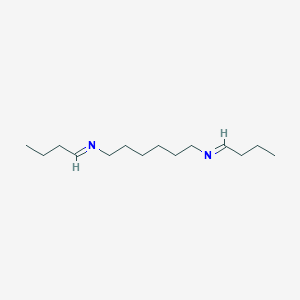

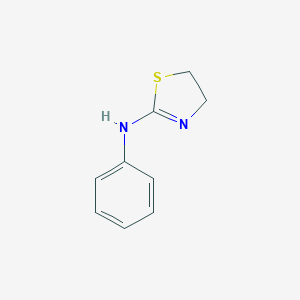

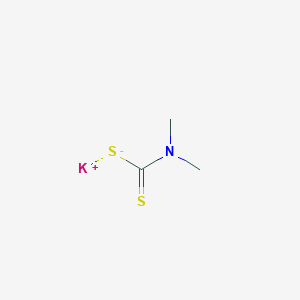

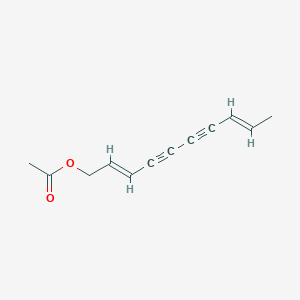

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)